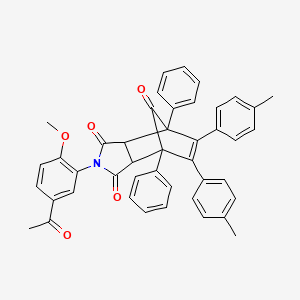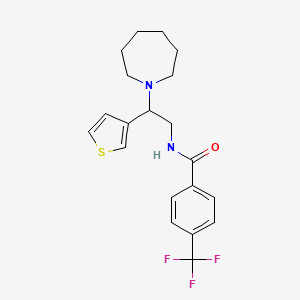
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is a complex organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Mannich reaction, where an amine, formaldehyde, and a phenol derivative are reacted to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated phenol derivatives.
Applications De Recherche Scientifique
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, making it a potent inhibitor of certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
3,5-Dimethyladamantane: A methylated derivative with unique reactivity.
Uniqueness
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is unique due to its combination of the adamantane core with a phenolic hydroxyl group and an aminoalkyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H26ClNO |
|---|---|
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
2-[(1-adamantylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H25NO.ClH/c20-17-4-2-1-3-16(17)11-19-12-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-15,19-20H,5-12H2;1H |
Clé InChI |
IOOTWDYHCUBPTO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CNCC4=CC=CC=C4O.Cl |
Solubilité |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
![2-[(1-Adamantylmethylamino)methyl]phenol](/img/structure/B10796630.png)
![2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B10796634.png)
![4-Ethyl-1,2,3,4,5,6,7,8-octahydro-cyclopenta[b]quinolin-9-ylideneamine](/img/structure/B10796639.png)

![N-[(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B10796651.png)
![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)
![Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B10796664.png)

![2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL](/img/structure/B10796676.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![8-fluoro-N-[3-(morpholin-4-yl)propyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B10796681.png)
![5-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10796689.png)

